

4-Bromo-3-fluoronitrobenzene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-3-fluoronitrobenzene

Cat. No.: B069296

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Data Sheet for **4-Bromo-3-fluoronitrobenzene**

Introduction: Beyond the Checklist

4-Bromo-3-fluoronitrobenzene (CAS No. 185331-69-5) is a halogenated nitroaromatic compound, a class of molecules that serves as a versatile building block in organic synthesis, particularly within pharmaceutical and materials science research.^[1] Its utility lies in the unique reactivity conferred by the bromo, fluoro, and nitro functional groups on the benzene ring. However, this same reactivity profile necessitates a comprehensive and nuanced understanding of its potential hazards.

This guide is designed for the practicing scientist and researcher. It moves beyond the rigid, compliance-driven format of a standard Material Safety Data Sheet (MSDS). Instead, it aims to provide a deeper, mechanistic understanding of the "why" behind the safety protocols. By synthesizing data from multiple authoritative sources, this document offers a practical framework for risk assessment, safe handling, and emergency preparedness, ensuring that scientific discovery is not compromised by avoidable laboratory incidents.

Section 1: Chemical Identity and Physicochemical Profile

A foundational element of laboratory safety is a clear understanding of the material's physical and chemical properties. These characteristics often dictate its behavior under various laboratory conditions and inform appropriate storage and handling protocols.

Property	Value	Source
CAS Number	185331-69-5	[2]
Molecular Formula	C ₆ H ₃ BrFNO ₂	[2]
Molecular Weight	220.00 g/mol	[2] [3]
Synonyms	1-Bromo-2-fluoro-4-nitrobenzene, 2-fluoro-4-nitrobromobenzene, 2-Bromo-5-nitrofluorobenzene	[2]
Appearance	Crystal, Powder	
Storage Temperature	Room Temperature; Store in a cool, dry, well-ventilated place under inert gas.	[1] [2]
Hygroscopic	Yes	[2]

Table 1: Key Physicochemical Properties of **4-Bromo-3-fluoronitrobenzene**.

The hygroscopic nature of this compound is a critical handling parameter; absorption of moisture can alter its physical state and reactivity.[\[2\]](#) Storage under an inert atmosphere is recommended to maintain its integrity.[\[2\]](#)

Section 2: The Hazard Landscape: A Mechanistic Perspective

The hazard profile of **4-Bromo-3-fluoronitrobenzene** is multifaceted, stemming from its identity as a halogenated nitroaromatic compound. While specific toxicological properties have not been thoroughly investigated, the available data allows for a robust risk assessment.[\[2\]](#) The primary hazards include irritation to the skin, eyes, and respiratory system.[\[2\]](#)[\[4\]](#)

GHS Hazard Classifications:

- Skin Corrosion/Irritation: Causes skin irritation.[5]
- Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]
- Specific target organ toxicity — single exposure: May cause respiratory irritation.[2]

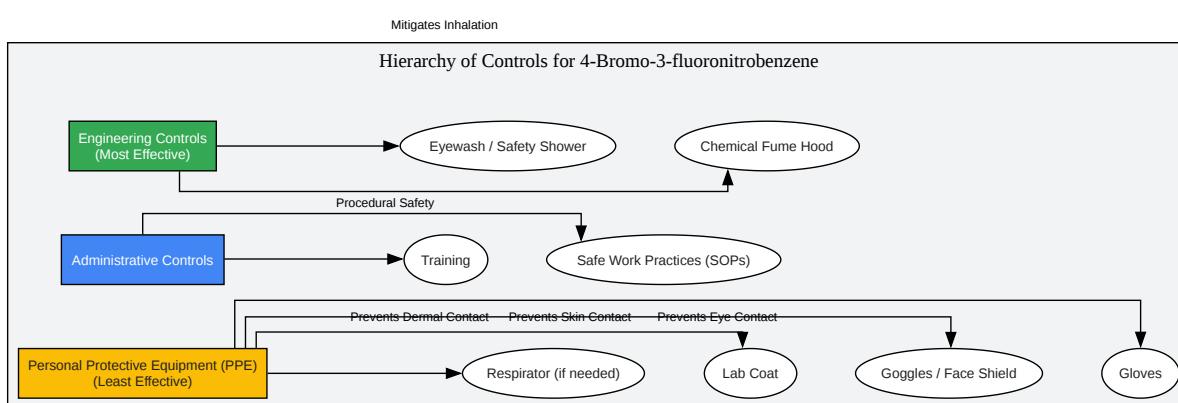
The irritant properties are common for activated aromatic systems. The electron-withdrawing nature of the nitro and fluoro groups, combined with the bromo substituent, can make the compound reactive toward biological nucleophiles, such as amino and thiol groups in proteins found in the skin, eyes, and respiratory tract, leading to an inflammatory response.

While no data is available to classify it as a carcinogen, it is imperative to handle it with the assumption of significant toxicity until proven otherwise.[2]

Section 3: Engineering and Personal Protective Equipment (PPE): A Multi-Layered Defense

A self-validating safety protocol relies on a hierarchy of controls, where personal protective equipment is the final, but essential, line of defense. The causality behind these choices is directly linked to the hazards identified in Section 2.

1. Engineering Controls:


- Chemical Fume Hood: All manipulations of solid **4-Bromo-3-fluoronitrobenzene** and its solutions must be conducted in a properly functioning chemical fume hood.[6] This is the primary defense against inhaling dust or vapors, directly mitigating the risk of respiratory tract irritation.[2]
- Emergency Stations: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[5][7]

2. Personal Protective Equipment (PPE):

- Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory.[2] For operations with a higher risk of splashing, a

face shield should be worn in addition to goggles.[5][8]

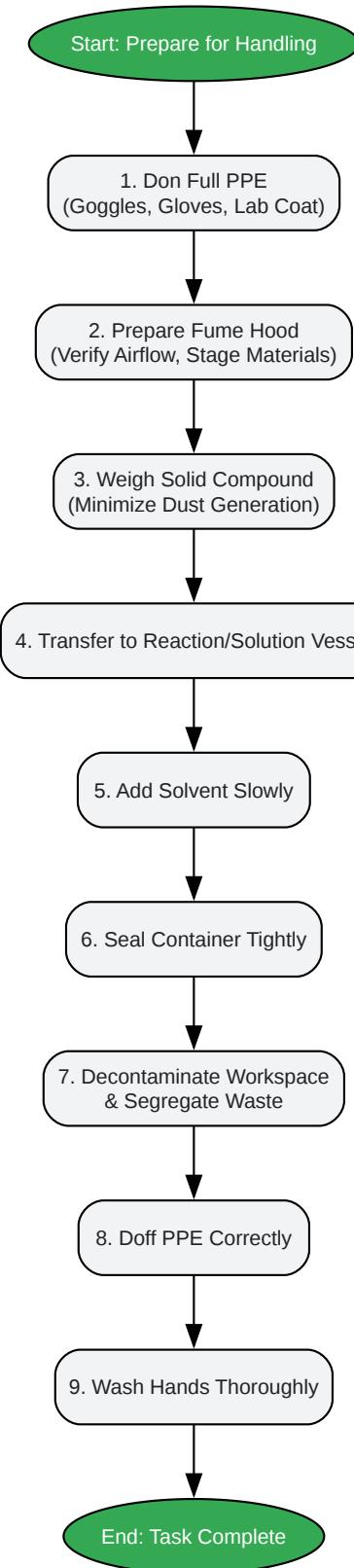
- Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2] Contaminated gloves must be disposed of immediately as hazardous waste.[2][8]
- Body Protection: A long-sleeved, fully buttoned laboratory coat is required to prevent skin contact.[5][8]
- Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved P95 or EU EN 143 particle respirator is recommended.[2]

[Click to download full resolution via product page](#)

Caption: Hierarchy of safety controls for handling **4-Bromo-3-fluoronitrobenzene**.

Section 4: Standard Operating Procedures (SOPs) for Safe Handling and Storage

Adherence to detailed, validated protocols is essential for minimizing exposure and ensuring experimental reproducibility.


Protocol 4.1: Weighing and Solution Preparation

- Preparation: Don all required PPE (lab coat, safety goggles, gloves) before entering the designated work area. Ensure the chemical fume hood is operational.
- Staging: Place a weigh boat, spatula, and a sealable container for the final solution inside the fume hood.
- Dispensing: Carefully transfer the required amount of **4-Bromo-3-fluoronitrobenzene** from its storage container to the weigh boat. Perform this action gently to avoid creating airborne dust.
- Transfer: Transfer the weighed solid into the designated vessel for dissolution.
- Dissolution: Add the solvent slowly to the solid to prevent splashing.^[8]
- Sealing: Tightly seal the solution container.
- Cleanup: Decontaminate the spatula and weighing area within the fume hood. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.^[8]
- Post-Handling: Remove PPE as per institutional guidelines and wash hands thoroughly.^[2]

Protocol 4.2: Storage

- Container: Always keep the compound in a tightly closed, clearly labeled container.^[2]
- Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.^[5] The hygroscopic nature of the compound makes a desiccator or dry box an ideal storage environment.^[2]

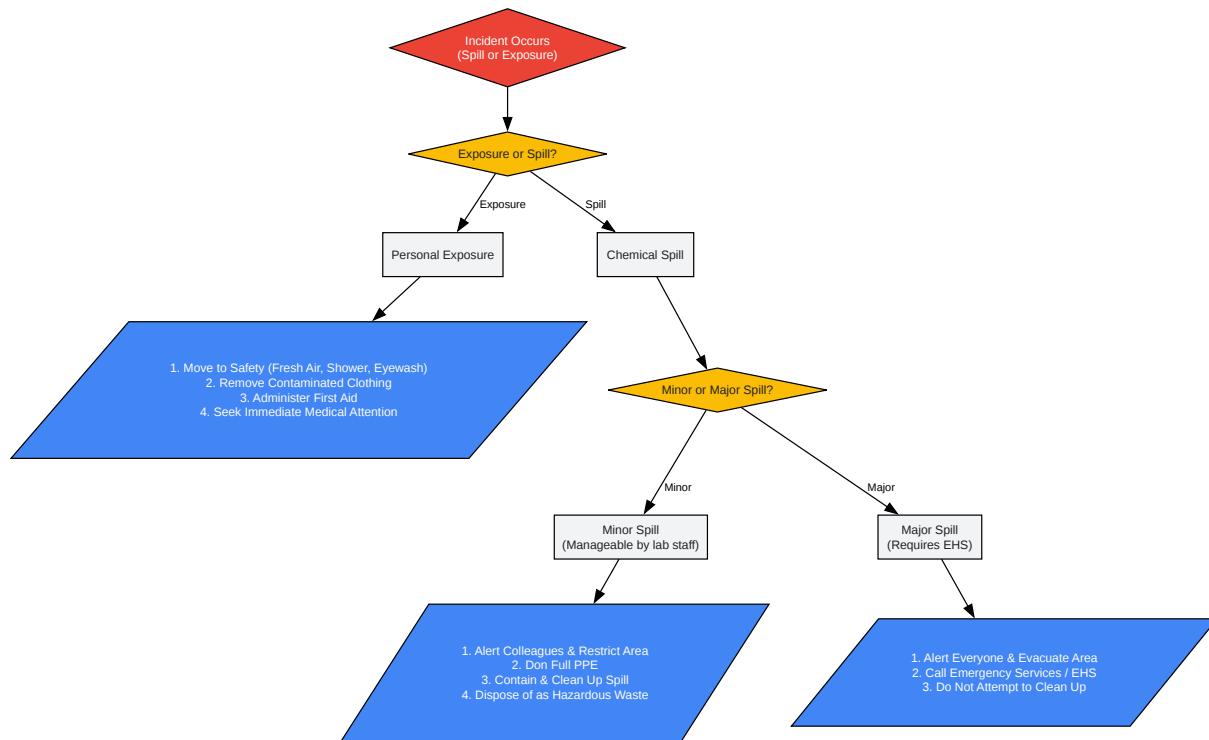
- Inert Atmosphere: For long-term storage to ensure purity, storing under an inert gas like argon or nitrogen is recommended.[2]

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the safe handling of **4-Bromo-3-fluoronitrobenzene**.

Section 5: Emergency Protocols: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm. All personnel must be familiar with these procedures before beginning work.


In Case of Personal Exposure:

- Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove all contaminated clothing. Seek medical attention.[5]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
- Inhalation: Move the affected person to fresh air.[2] If breathing is difficult or stops, provide artificial respiration.[2][5] Seek immediate medical attention.[5]
- Ingestion: Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and seek immediate medical attention.[2][5]

In Case of a Spill:

- Evacuate: Evacuate all non-essential personnel from the immediate area.[5]
- Ventilate: Ensure the area is well-ventilated, but only if this can be done without spreading dust.
- Contain: Wearing appropriate PPE, prevent the spill from spreading. Do not allow the chemical to enter drains.[2]
- Clean-up: For a solid spill, carefully sweep or shovel the material into a suitable, sealed container for disposal without creating dust.[2]

- Decontaminate: Clean the spill area thoroughly.
- Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Decision tree for emergency response to incidents involving **4-Bromo-3-fluoronitrobenzene**.

Section 6: Waste Disposal and Environmental Considerations

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory safety and environmental protection.

- Waste Segregation: All solid waste contaminated with **4-Bromo-3-fluoronitrobenzene** (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[\[2\]](#)[\[8\]](#)
- Disposal Method: Unused product and contaminated materials should be disposed of by a licensed professional waste disposal service.[\[2\]](#) The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[\[2\]](#)
- Environmental Precautions: Under no circumstances should this chemical or its containers be allowed to enter drains or waterways.[\[2\]](#) Preventing environmental release is a key responsibility.[\[5\]](#)

Conclusion

4-Bromo-3-fluoronitrobenzene is a valuable reagent for chemical innovation. However, its potential hazards require a diligent and informed approach to safety. By understanding the mechanisms behind its reactivity and toxicity, researchers can implement a robust safety system built on a hierarchy of controls, detailed handling protocols, and thorough emergency preparedness. This guide serves as a framework for developing such a system, empowering scientists to work confidently and safely at the forefront of their fields.

References

- Capot Chemical Co., Ltd. (2009). MSDS of **4-Bromo-3-fluoronitrobenzene**. [Link](#)
- SynQuest Laboratories, Inc. (2019).
- PubChem. 4-Bromo-1-fluoro-2-nitrobenzene.
- Thermo Fisher Scientific. (2013).
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).

- BenchChem. (2025). Personal protective equipment for handling 4-Bromo-3-iodophenol. [Link](#)
- ChemicalBook. (2025). 3-Bromo-4-fluoronitrobenzene. [Link](#)
- Ossila Ltd. (N/A).
- Acros Organics. (2025).
- BLD Pharm. (N/A). **4-Bromo-3-fluoronitrobenzene**. [Link](#)
- Sigma-Aldrich. (N/A). **4-Bromo-3-fluoronitrobenzene**. [Link](#)
- Thermo Fisher Scientific. (2025).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 185331-69-5|4-Bromo-3-fluoronitrobenzene|BLD Pharm [bldpharm.com]
- 2. capot.cn [capot.cn]
- 3. 4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [4-Bromo-3-fluoronitrobenzene material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b069296#4-bromo-3-fluoronitrobenzene-material-safety-data-sheet-msds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com